![molecular formula C23H22N4O2S B4133862 N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide](/img/structure/B4133862.png)
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide
Overview
Description
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide, also known as E3330, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide involves the inhibition of APE1. APE1 is an enzyme that plays a critical role in the repair of DNA damage. By inhibiting APE1, N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide can prevent the repair of DNA damage, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of APE1, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide in lab experiments is its specificity for APE1 inhibition. This allows for targeted inhibition of APE1 without affecting other enzymes involved in DNA repair. However, one limitation of using N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide in lab experiments is its low solubility, which can make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for research on N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide. One area of interest is the development of more soluble derivatives of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide, which could make it easier to use in lab experiments. Another potential direction is the investigation of the effects of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide on other cellular processes, beyond its effects on APE1 inhibition. Finally, there is potential for the development of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide-based therapies for cancer treatment, either alone or in combination with other treatments.
Scientific Research Applications
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide has been studied extensively for its potential applications in cancer therapy. It has been shown to inhibit the activity of an enzyme called apurinic/apyrimidinic endonuclease 1 (APE1), which is involved in DNA repair. By inhibiting APE1, N-(2,3-di-2-furyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide can increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-methylpiperidine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-8-10-27(11-9-15)23(30)24-16-6-7-17-18(14-16)26-22(20-5-3-13-29-20)21(25-17)19-4-2-12-28-19/h2-7,12-15H,8-11H2,1H3,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBXKDMMIKWPIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.